4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol
CAS No.: 1484226-80-3
Cat. No.: VC7105603
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1484226-80-3 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.254 |
| IUPAC Name | 5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C12H13N3O3/c1-17-7-3-4-11(18-2)8(5-7)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) |
| Standard InChI Key | UOFXSOMBDJBOMI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one, reflects its bicyclic structure: a pyridazine ring fused with a 2,5-dimethoxyphenyl substituent. Key features include:
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Amino group at C4: Enhances hydrogen-bonding capacity and influences electronic properties.
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Hydroxyl group at C3: Contributes to polarity and potential tautomeric behavior.
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2,5-Dimethoxyphenyl moiety: Introduces steric bulk and modulates lipophilicity .
The SMILES notation and InChIKey UOFXSOMBDJBOMI-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic configuration.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.254 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| XLogP3-AA | ~0.8 (estimated) |
Synthetic Methodologies
Pyridazine Core Construction
Pyridazine derivatives are typically synthesized via cyclization reactions. For 4-amino-6-arylpyridazin-3-ols, a common approach involves:
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Condensation of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.
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Functionalization of preformed pyridazine rings through electrophilic substitution or cross-coupling .
In a related study, the synthesis of imidazo[1,2-b]pyridazines involved Hofmann rearrangements and cyanogen bromide-mediated cyclizations to install aminoheterocyclic moieties . These methods could be adapted for constructing the target compound’s core.
Biological Activity and Mechanistic Insights
Pyridazine Derivatives in Drug Discovery
Pyridazines exhibit diverse pharmacological profiles:
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Antimicrobial activity: Imidazo[1,2-b]pyridazines showed potent activity against Mycobacterium tuberculosis (MIC90 ≤ 1 µg/mL) by targeting cell wall synthesis .
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Anti-inflammatory effects: Amino/hydroxyl substitutions enhance interactions with cyclooxygenase-2 (COX-2).
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Anticancer potential: Pyridazine cores inhibit kinases involved in tumor proliferation .
While direct data on 4-amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol are lacking, its structural similarity to active compounds suggests plausible bioactivity.
Table 2: Hypothesized Targets and Mechanisms
Research Gaps and Future Directions
Unresolved Questions
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Solubility and pharmacokinetics: Experimental determination of aqueous solubility and LogP values is critical for drug-likeness assessments .
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In vitro screening: Priority targets include antibacterial, antifungal, and anticancer assays.
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Structure-Activity Relationships (SAR): Systematic variation of methoxy/amino substituents could optimize potency.
Synthetic Challenges
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